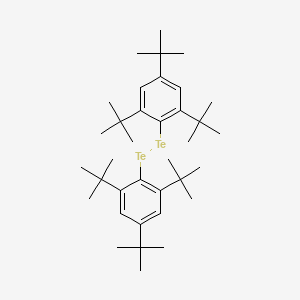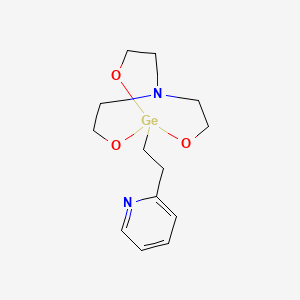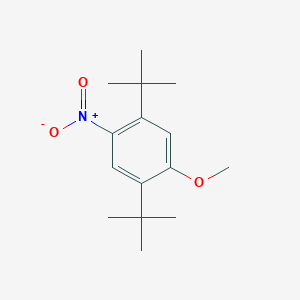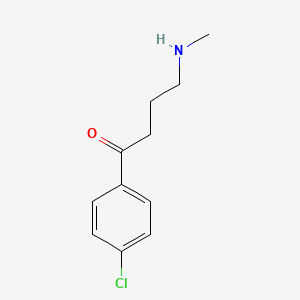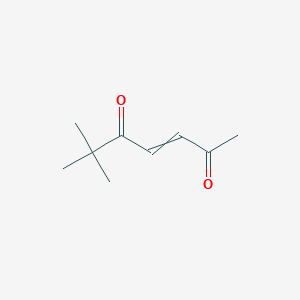
2,6,6-Trimethylhept-4-en-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,6-Trimethylhept-4-en-3-ol is an organic compound with the molecular formula C10H20O. It is a type of alcohol that features a heptene backbone with three methyl groups attached. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,6-Trimethylhept-4-en-3-ol typically involves the use of specific reagents and catalysts. One common method includes the reaction of 2,6,6-trimethylhept-4-en-3-one with a reducing agent such as sodium borohydride (NaBH4) under controlled conditions to yield the desired alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process often includes steps such as distillation and purification to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6,6-Trimethylhept-4-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced further to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various halogenating agents, acids, or bases
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Secondary alcohols, hydrocarbons
Substitution: Halogenated compounds, ethers
Wissenschaftliche Forschungsanwendungen
2,6,6-Trimethylhept-4-en-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,6,6-Trimethylhept-4-en-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound allows it to form hydrogen bonds and interact with various enzymes and receptors, influencing biochemical processes. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
- 2,3,6-Trimethylhept-3-en-1-ol
- 2,2,6,6-Tetramethylpiperidine
Comparison: 2,6,6-Trimethylhept-4-en-3-ol is unique due to its specific structure, which includes a heptene backbone with three methyl groups and a hydroxyl group. This structure imparts distinct chemical and physical properties, making it different from other similar compounds. For example, 2,2,6,6-Tetramethylpiperidine has a different backbone and functional groups, leading to different reactivity and applications.
Eigenschaften
CAS-Nummer |
109801-01-6 |
|---|---|
Molekularformel |
C10H20O |
Molekulargewicht |
156.26 g/mol |
IUPAC-Name |
2,6,6-trimethylhept-4-en-3-ol |
InChI |
InChI=1S/C10H20O/c1-8(2)9(11)6-7-10(3,4)5/h6-9,11H,1-5H3 |
InChI-Schlüssel |
YADHARZUYPKVCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C=CC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


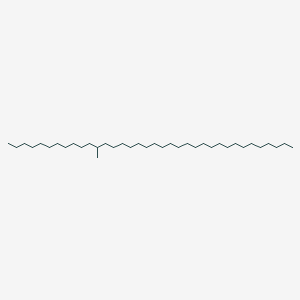
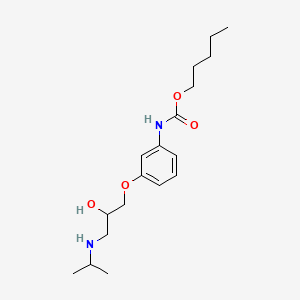
![1-[(Naphthalen-2-yl)amino]-1-phenylhept-6-en-3-one](/img/structure/B14327123.png)
![1-[2-(Phenylmethanesulfinyl)phenyl]-1H-pyrrole](/img/structure/B14327131.png)
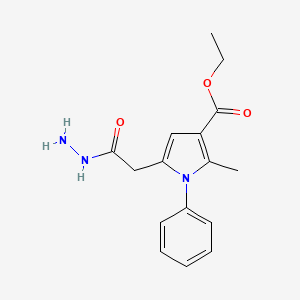

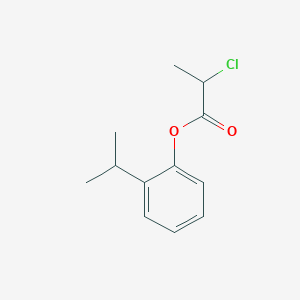
![2-[(4-fluoro-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]benzoic Acid](/img/structure/B14327142.png)
![(1-Benzyl-1H-benzo[D]imidazol-2-YL)methanamine hydrochloride](/img/structure/B14327143.png)
